1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide
CAS No.:
Cat. No.: VC15990322
Molecular Formula: C7H12O4S
Molecular Weight: 192.24 g/mol
* For research use only. Not for human or veterinary use.
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide -](/images/structure/VC15990322.png)
Specification
Molecular Formula | C7H12O4S |
---|---|
Molecular Weight | 192.24 g/mol |
IUPAC Name | 1,8-dioxa-2λ6-thiaspiro[4.5]decane 2,2-dioxide |
Standard InChI | InChI=1S/C7H12O4S/c8-12(9)6-3-7(11-12)1-4-10-5-2-7/h1-6H2 |
Standard InChI Key | FIEAFNJJGNMUIC-UHFFFAOYSA-N |
Canonical SMILES | C1COCCC12CCS(=O)(=O)O2 |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Molecular Framework
The compound’s systematic name, 1,8-dioxa-2λ⁶-thiaspiro[4.5]decane 2,2-dioxide, reflects its spirocyclic configuration. The "spiro[4.5]" designation indicates a fused bicyclic system where two rings share a single atom—a sulfur in this case—with one ring containing four members and the other five. The sulfone group () is positioned at the spiro-junction, contributing to the molecule’s polarity and rigidity.
Spectroscopic and Stereochemical Data
Key identifiers include the canonical SMILES string C1COCCC12CCS(=O)(=O)O2
, which encodes the connectivity of atoms, and the InChIKey FIEAFNJJGNMUIC-UHFFFAOYSA-N
, enabling precise database queries. X-ray crystallographic data for analogous spirocyclic sulfones, such as 2,3-epithio-8,8-dimethyl-6,10-dioxaspiro[4.5]decane S,S-dioxide, reveal chair-like conformations in the larger ring and planarity at the sulfone group . These features likely extend to the subject compound, though direct crystallographic evidence remains unavailable.
Table 1: Physicochemical Properties of 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-Dioxide
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 192.24 g/mol | |
Density | 1.37 ± 0.1 g/cm³ | |
Boiling Point | 393.8 ± 35.0 °C | |
CAS Number | 1821401-72-2 |
Synthesis and Reaction Pathways
Ramberg-Bäcklund Rearrangement as a Key Methodology
While explicit synthesis protocols for this compound are undocumented, analogous spirocyclic sulfones are synthesized via the Ramberg-Bäcklund rearrangement. This reaction involves treating α-halogeno sulfones with strong bases (e.g., potassium tert-butoxide) to form episulfones—a class of strained cyclic sulfones . For example, 7,8-epithio-1,4-dioxaspiro[4.4]nonane S,S-dioxide was isolated in 87% yield using tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) at 0°C . By extrapolation, similar conditions could facilitate the formation of 1,8-dioxa-2-thiaspiro[4.5]decane 2,2-dioxide, though substrate-specific optimization would be required.
Challenges in Diastereoselective Synthesis
The stereochemical outcome of such reactions is influenced by substituent positioning. For instance, β-substituted thiane dioxides favor episulfone formation at low temperatures (-78°C) , whereas α-substituted analogs tend to undergo elimination to cyclopentenes . This suggests that the synthesis of the title compound would require careful control of steric and electronic factors to prevent ring-opening or rearrangement by-products.
Physicochemical and Thermodynamic Properties
Solubility and Stability
The compound’s solubility profile remains uncharacterized, but its sulfone moiety and ether linkages imply moderate polarity, likely conferring solubility in aprotic solvents like DMSO or THF. Stability under acidic or basic conditions is untested, though sulfones generally resist hydrolysis unless exposed to strong reducing agents.
Spectroscopic Signatures
Infrared (IR) spectroscopy would reveal strong absorptions for the sulfone group (1300–1150 cm⁻¹ for asymmetric and symmetric S=O stretching) . Nuclear magnetic resonance (NMR) data for related compounds show distinct deshielding of protons adjacent to the sulfone group, with chemical shifts near δ 3.5–4.5 ppm for oxygenated methylene groups .
Comparative Analysis with Related Spirocyclic Sulfones
Table 2: Structural Comparison of Selected Spirocyclic Sulfones
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